An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methylbenzoyl)-1H-benzotriazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methylbenzoyl)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methylbenzoyl)-1H-benzotriazole, a versatile chemical intermediate. The document details the experimental protocol for its preparation, presents key physical and chemical data in structured tables, and includes a visual representation of the synthetic workflow.
Introduction
1-(4-Methylbenzoyl)-1H-benzotriazole belongs to the class of N-acylbenzotriazoles, which are widely recognized as stable and effective acylating agents in organic synthesis. These compounds serve as valuable alternatives to more reactive acyl chlorides, offering advantages such as ease of handling, high yields in acylation reactions, and compatibility with a broad range of functional groups. The title compound, featuring a p-toluoyl group, is a potentially useful building block in the synthesis of more complex molecules, including pharmacologically active compounds and novel materials. This guide outlines a reliable synthetic route and the expected analytical characteristics of this compound.
Synthesis of 1-(4-Methylbenzoyl)-1H-benzotriazole
The synthesis of 1-(4-Methylbenzoyl)-1H-benzotriazole is achieved through the acylation of 1H-benzotriazole with 4-methylbenzoic acid. A well-established and efficient method for this transformation involves the activation of the carboxylic acid with thionyl chloride in the presence of excess benzotriazole.
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of N-acylbenzotriazoles developed by Katritzky et al.
Materials:
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4-Methylbenzoic acid
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1H-Benzotriazole
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Thionyl chloride (SOCl₂)
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Dichloromethane (CH₂Cl₂)
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2 N Sodium hydroxide (NaOH) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Hexanes
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Ethyl acetate
Procedure:
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To a stirred solution of 1H-benzotriazole (4.76 g, 40 mmol) in dichloromethane (50 mL) at room temperature, slowly add thionyl chloride (1.19 g, 0.73 mL, 10 mmol).
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Stir the resulting mixture for 30 minutes at room temperature.
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Add 4-methylbenzoic acid (1.36 g, 10 mmol) to the reaction mixture in one portion.
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Continue stirring for 2 hours at room temperature. A white precipitate of benzotriazole hydrochloride will form.
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Filter the reaction mixture to remove the precipitate and wash the solid with dichloromethane (2 x 50 mL).
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Combine the organic filtrates and wash with 2 N aqueous sodium hydroxide (3 x 60 mL) to remove unreacted 4-methylbenzoic acid and excess benzotriazole.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 1-(4-Methylbenzoyl)-1H-benzotriazole.
Synthetic Workflow
Caption: Synthetic workflow for 1-(4-Methylbenzoyl)-1H-benzotriazole.
Characterization Data
This section summarizes the physical properties of the starting materials and the final product, as well as the expected spectroscopic data for 1-(4-Methylbenzoyl)-1H-benzotriazole.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Melting Point (°C) |
| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 99-94-5 | White crystalline solid | 180-182 |
| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 95-14-7 | White to light tan crystalline solid | 98-100 |
| 1-(4-Methylbenzoyl)-1H-benzotriazole | C₁₄H₁₁N₃O | 237.26 | 59046-28-5 | Solid (expected) | Not available |
Spectroscopic Data for 1-(4-Methylbenzoyl)-1H-benzotriazole (Predicted)
Due to the limited availability of published experimental data for 1-(4-Methylbenzoyl)-1H-benzotriazole, the following spectroscopic characteristics are predicted based on the known spectra of the starting materials and related N-acylbenzotriazole compounds.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) | Mass Spectrometry (EI) |
| δ (ppm) | δ (ppm) | Wavenumber (cm⁻¹) | m/z (intensity) |
| ~8.30-8.10 (m, 2H, Ar-H) | ~168.0 (C=O) | ~3070 (Ar C-H stretch) | 237 (M⁺) |
| ~7.80-7.60 (m, 2H, Ar-H) | ~145.0 (Ar-C) | ~1700 (C=O stretch) | 119 (M-p-toluoyl)⁺ |
| ~7.50-7.30 (m, 4H, Ar-H) | ~132.0 (Ar-C) | ~1610, 1580, 1495 (Ar C=C stretch) | 119 (p-toluoyl)⁺ |
| ~2.45 (s, 3H, CH₃) | ~130.0 (Ar-CH) | ~1280 (C-N stretch) | 91 (tropylium)⁺ |
| ~128.0 (Ar-CH) | ~750 (Ar C-H bend) | ||
| ~124.0 (Ar-CH) | |||
| ~114.0 (Ar-CH) | |||
| ~21.5 (CH₃) |
Note: The predicted NMR chemical shifts are approximate and may vary depending on the solvent and experimental conditions. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Conclusion
This technical guide provides a detailed protocol for the synthesis of 1-(4-Methylbenzoyl)-1H-benzotriazole and a summary of its key properties. The synthetic method described is robust and high-yielding, making the target compound readily accessible for further applications in research and development. The tabulated data and spectroscopic predictions offer a valuable resource for the characterization and quality control of this important chemical intermediate. Researchers and scientists in drug development and materials science can utilize this information to facilitate their synthetic endeavors and explore the potential of 1-(4-Methylbenzoyl)-1H-benzotriazole in various applications.
